2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol is a complex organic compound that belongs to the class of acridines. Acridines are heterocyclic compounds characterized by a fused three-ring structure containing nitrogen. This specific compound features a chlorine atom at the second position and phenyl groups at the ninth and tenth positions of the acridine ring, making it notable for its unique structural characteristics and potential applications in various fields of science and industry.
The compound is cataloged under the CAS number 6321-78-4 and has been studied for its chemical properties and potential applications in organic synthesis and medicinal chemistry.
2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol is classified as an organic compound within the acridine family. It exhibits properties typical of aromatic compounds due to its multiple phenyl groups, which contribute to its stability and reactivity.
The synthesis of 2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol typically involves multi-step organic reactions. One common method includes:
In industrial settings, the production may utilize continuous flow reactors and advanced purification techniques to optimize yield and purity. The process is designed to be cost-effective while maintaining high-quality outputs.
The molecular formula for 2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol is C25H18ClNO. Its molecular weight is approximately 383.9 g/mol. The structure features a central acridine unit with two phenyl groups attached at positions nine and ten, along with a hydroxyl group at position nine and a chlorine substituent at position two.
Property | Value |
---|---|
CAS Number | 6321-78-4 |
Molecular Formula | C25H18ClNO |
Molecular Weight | 383.9 g/mol |
IUPAC Name | 2-chloro-9,10-diphenylacridin-9-ol |
InChI | InChI=1S/C25H18ClNO/c26-19-15-16... |
InChI Key | OSBOCAQJGKHPPR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=C2C=C(C=C4)Cl)C5=CC=CC=C5)O |
These structural details indicate the complexity of the compound and its potential for various chemical interactions.
2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol can participate in several chemical reactions:
The reactions lead to various products including:
The mechanism of action for 2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol involves interactions with biological molecules. Notably:
These mechanisms highlight its relevance in biological systems and potential therapeutic applications.
The physical properties include:
Key chemical properties are:
Relevant data includes:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
These properties influence its behavior in various chemical environments and applications.
2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol has several scientific applications:
This compound's diverse applications underscore its significance in both research and industrial contexts.
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5